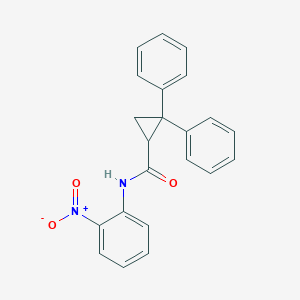![molecular formula C18H22O2 B5116613 1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)
1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene), commonly known as Bis(3-methylphenyl) 1,4-butanediol, is a synthetic organic compound with the molecular formula C22H26O2. It is a white crystalline solid that is soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of Bis(3-methylphenyl) 1,4-butanediol is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also undergo various chemical reactions such as oxidation, reduction, and esterification.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) 1,4-butanediol has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can cause skin irritation and eye damage.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(3-methylphenyl) 1,4-butanediol has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has some limitations as it is not very reactive and requires the use of a catalyst in most reactions.
Zukünftige Richtungen
There are several future directions for the use of Bis(3-methylphenyl) 1,4-butanediol in scientific research. One potential application is in the synthesis of novel materials with unique properties. It can also be used as a building block in the synthesis of new drugs and pharmaceuticals. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of Bis(3-methylphenyl) 1,4-butanediol involves the reaction of 3-methylphenol with 1,4-butanediol in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity of the product can be enhanced through various purification techniques.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylphenyl) 1,4-butanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions. This compound is also used as a building block in the synthesis of various other organic compounds. It has been used in the synthesis of novel polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
1-methyl-3-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-15-7-5-9-17(13-15)19-11-3-4-12-20-18-10-6-8-16(2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOANRPEFWMIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)


![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)


![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)